molecular formula C9H10N2O B6204125 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 854583-97-4

6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6204125
CAS No.: 854583-97-4
M. Wt: 162.2
InChI Key:
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Description

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methyl group at the 6th position and a tetrahydro configuration, which means it has four additional hydrogen atoms compared to the aromatic quinoxaline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 1,2-diaminobenzene with a suitable diketone, such as 2-oxopropanal, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired quinoxalinone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Fully saturated quinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
  • 6-Methyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness

6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

854583-97-4

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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